molecular formula C12H12FNO B2766098 1-[3-(4-Fluorophenyl)azetidin-1-yl]prop-2-en-1-one CAS No. 2194024-36-5

1-[3-(4-Fluorophenyl)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2766098
CAS No.: 2194024-36-5
M. Wt: 205.232
InChI Key: ZTWHWQXVHKRBTH-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)azetidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities. This compound is characterized by the presence of a fluorophenyl group attached to an azetidine ring, which is further connected to a prop-2-en-1-one moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[3-(4-Fluorophenyl)azetidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a suitable fluorinated aromatic compound reacts with the azetidine intermediate.

    Attachment of the Prop-2-en-1-one Moiety: The final step involves the coupling of the azetidine derivative with a prop-2-en-1-one precursor, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.

Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[3-(4-Fluorophenyl)azetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

    Addition: The prop-2-en-1-one moiety can undergo addition reactions with nucleophiles, forming adducts that can be further functionalized.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed, often resulting in a diverse array of functionalized derivatives.

Scientific Research Applications

1-[3-(4-Fluorophenyl)azetidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent, exploring its efficacy and safety in preclinical and clinical studies.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenyl)azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to target proteins, while the azetidine ring provides structural rigidity. This compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-[3-(4-Fluorophenyl)azetidin-1-yl]prop-2-en-1-one can be compared with other azetidinone derivatives, such as:

    1-[3-(4-Chlorophenyl)azetidin-1-yl]prop-2-en-1-one: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and biological activity.

    1-[3-(4-Bromophenyl)azetidin-1-yl]prop-2-en-1-one: Contains a bromine atom, leading to different chemical and biological properties.

    1-[3-(4-Methylphenyl)azetidin-1-yl]prop-2-en-1-one: The presence of a methyl group alters its hydrophobicity and interaction with biological targets.

The uniqueness of this compound lies in its fluorine atom, which imparts distinct electronic and steric effects, enhancing its potential as a versatile compound in scientific research.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c1-2-12(15)14-7-10(8-14)9-3-5-11(13)6-4-9/h2-6,10H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWHWQXVHKRBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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